molecular formula C18H24N2O B3013479 N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide CAS No. 2274477-58-4

N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide

Cat. No.: B3013479
CAS No.: 2274477-58-4
M. Wt: 284.403
InChI Key: VLRVVFUIFBPLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Benzyl-6-azaspiro[34]octan-8-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzyl-substituted amine and a cyclic ketone.

    Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced via an amidation reaction, where the spirocyclic amine reacts with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives at the benzyl position.

Scientific Research Applications

N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique mechanical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The prop-2-enamide group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]methanesulfonamide
  • N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]acetamide

Uniqueness

N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide is unique due to its prop-2-enamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The spirocyclic core also contributes to its unique binding properties and stability.

Properties

IUPAC Name

N-[(6-benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-17(21)19-11-16-13-20(14-18(16)9-6-10-18)12-15-7-4-3-5-8-15/h2-5,7-8,16H,1,6,9-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRVVFUIFBPLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CN(CC12CCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.